(R)-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid
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Overview
Description
®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a benzoic acid derivative can yield the desired product through a series of steps including cyclization, reduction, and functional group transformations .
Industrial Production Methods
Industrial production of ®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may yield alcohols .
Scientific Research Applications
®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Similar in structure but lacks the benzoic acid moiety.
3-Hydroxybenzoic acid: Similar in structure but lacks the pyrrolidine ring.
Proline derivatives: Contain a pyrrolidine ring but differ in the attached functional groups.
Uniqueness
®-3-Hydroxy-4-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-hydroxy-4-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-6-7(11(14)15)3-4-8(10)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
IIUUDWGPRXDWDB-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)C(=O)O)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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